4-[5-(4-ethoxyphenyl)-3-isoxazolyl]-N-[(4-methylphenyl)methyl]butanamide
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Overview
Description
4-[5-(4-ethoxyphenyl)-3-isoxazolyl]-N-[(4-methylphenyl)methyl]butanamide is an aromatic ether.
Scientific Research Applications
Pharmacological Properties and Therapeutic Potential
General Pharmacology of Butanamide Derivatives Butanamide derivatives like S 19812 have shown promise as dual inhibitors of cyclooxygenase and lipoxygenase pathways, indicating their potential in treating pain and inflammation. This compound has demonstrated non-opioid analgesic activity in various pain models and has also shown anti-inflammatory effects in arthritis models, all while maintaining excellent gastric tolerance (Tordjman et al., 2003).
Antibacterial Applications
Synthesis and Antibacterial Activity of Isoxazolyl Schiff's Bases A series of isoxazolyl Schiff's bases derived from butanamide compounds have been synthesized and found to exhibit significant antibacterial activity against various bacterial strains. This underscores the potential of such compounds in developing new antibacterial agents (Kakkerla, Vaddiraju, & Merugu, 2016).
Anti-Inflammatory and Analgesic Applications
Design, Synthesis, and Biological Activity of Isoxazolyl Derivatives Isoxazolyl pyrimido[4,5-b]quinolines and isoxazolyl chromeno[2,3-d]pyrimidin-4-ones have been synthesized and evaluated for their antimicrobial, anti-inflammatory, and analgesic activities. Some of these compounds have demonstrated significant antimicrobial activity and potent anti-inflammatory and analgesic activities, highlighting their therapeutic potential (Rajanarendar et al., 2012).
Applications in Drug Synthesis
Convenient Synthesis of Isoxazoles by Palladium-Catalyzed Coupling Reactions The coupling reactions using key intermediates like 3-ethoxy-4-iodo-5-methylisoxazole have enabled the synthesis of 4-substituted isoxazoles, which are important in drug synthesis and development. These reactions have paved the way for the creation of various isoxazole compounds with potential pharmaceutical applications (Kromann, Sløk, Johansen, & Krogsgaard‐Larsen, 2001).
Properties
Molecular Formula |
C23H26N2O3 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
4-[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]-N-[(4-methylphenyl)methyl]butanamide |
InChI |
InChI=1S/C23H26N2O3/c1-3-27-21-13-11-19(12-14-21)22-15-20(25-28-22)5-4-6-23(26)24-16-18-9-7-17(2)8-10-18/h7-15H,3-6,16H2,1-2H3,(H,24,26) |
InChI Key |
ILJURSZCZNURRV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)CCCC(=O)NCC3=CC=C(C=C3)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)CCCC(=O)NCC3=CC=C(C=C3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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